An In-depth Technical Guide to the Chemical Properties of (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride
An In-depth Technical Guide to the Chemical Properties of (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic pharmaceuticals. Its unique stereochemical and conformational properties make it a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the chemical properties of (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride (CAS No. 1609400-97-6), a derivative of this important heterocyclic motif.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural attributes, plausible synthetic pathways, predicted physicochemical properties, and analytical characterization of this compound. Given the limited direct experimental data in publicly available literature, this guide will leverage data from closely related analogs, particularly its methyl ester, to provide scientifically grounded predictions and insights.
Molecular Structure and Nomenclature
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride is a chiral molecule featuring a saturated five-membered nitrogen-containing ring (pyrrolidine) substituted at the 2-position with an acetic acid moiety. The nitrogen atom is methylated. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
| Identifier | Value |
| IUPAC Name | 2-(1-methylpyrrolidin-2-yl)acetic acid hydrochloride |
| CAS Number | 1609400-97-6 |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| Canonical SMILES | CN1CCCC1CC(=O)O.Cl |
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Caption: 2D structure of (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride.
Synthesis and Manufacturing
A potential two-step synthesis is proposed:
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Synthesis of the Ester Precursor: The synthesis of the methyl ester could potentially be achieved through the reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate. This starting material can be synthesized from N-methyl-2-pyrrolidinone.[1]
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Hydrolysis to the Carboxylic Acid: The methyl ester can then be hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[2][3]
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Formation of the Hydrochloride Salt: The free base of the carboxylic acid can then be treated with hydrochloric acid to yield the final hydrochloride salt.
Caption: Proposed synthetic workflow for (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride.
Experimental Protocol: Hydrolysis of 2-(1-Methyl-2-pyrrolidinyl)acetic acid methyl ester (Proposed)
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Materials: 2-(1-Methyl-2-pyrrolidinyl)acetic acid methyl ester, 1 M Sodium Hydroxide (NaOH) solution, 1 M Hydrochloric Acid (HCl) solution, Diethyl ether, Magnesium sulfate (anhydrous).
-
Procedure:
-
Dissolve 2-(1-Methyl-2-pyrrolidinyl)acetic acid methyl ester in a suitable solvent such as methanol.
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Add an excess of 1 M NaOH solution to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
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Acidify the aqueous residue to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
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Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of (1-Methyl-2-pyrrolidinyl)acetic acid.
-
Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal HCl or isopropanolic HCl.
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The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
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Physicochemical Properties
Direct experimental data for the physicochemical properties of (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride are limited. However, properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Justification |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of amino acid derivatives. |
| Solubility | Soluble in water, methanol. Sparingly soluble in less polar organic solvents. | The hydrochloride salt form significantly increases polarity and aqueous solubility. |
| Melting Point | Expected to be higher than the free base due to the ionic nature of the salt. | Salt formation introduces strong ionic interactions. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 2-4. The protonated tertiary amine is expected to have a pKa around 10-11. | Based on typical pKa values for carboxylic acids and tertiary ammonium ions. |
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride. The following techniques are recommended, with predicted spectral features based on the analysis of its methyl ester and other related N-methylpyrrolidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group, the protons on the pyrrolidine ring, and the methylene protons of the acetic acid moiety. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the protonated nitrogen.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield.
Predicted ¹H NMR Chemical Shifts (in D₂O):
| Proton(s) | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~2.8 - 3.2 |
| Pyrrolidine ring protons | ~1.8 - 3.8 |
| -CH₂-COOH | ~2.5 - 3.0 |
Predicted ¹³C NMR Chemical Shifts (in D₂O):
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~175 - 180 |
| Pyrrolidine ring carbons | ~20 - 65 |
| N-CH₃ | ~40 - 45 |
| -CH₂-COOH | ~35 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands for the carboxylic acid and the ammonium salt.
Predicted Characteristic IR Peaks:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad |
| C-H stretch (alkane) | 2980 - 2850 | Medium to strong |
| N⁺-H stretch (ammonium) | 2700 - 2250 | Broad, may overlap with O-H |
| C=O stretch (carboxylic acid) | 1730 - 1700 | Strong |
| C-N stretch | 1250 - 1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will be essential for confirming the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected molecular ion would be that of the free base [M+H]⁺.
Predicted Mass Spectrum Data (ESI+):
| Ion | Predicted m/z |
| [C₇H₁₃NO₂ + H]⁺ | 144.10 |
Safety and Handling
While a specific Safety Data Sheet (SDS) for (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride is not widely available, precautions for handling should be based on the data for structurally related compounds, such as N-methyl-2-pyrrolidone and other pyrrolidine derivatives.
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General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place.
Potential Applications
Derivatives of pyrrolidine are of significant interest in drug discovery due to their ability to serve as scaffolds for a wide range of biologically active molecules. (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride, as a chiral amino acid derivative, could potentially serve as:
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A building block in the synthesis of more complex pharmaceutical compounds.
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A ligand for various receptors or enzymes in the central nervous system.
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A starting material for the development of novel catalysts or chiral auxiliaries.
Further research is required to fully elucidate the biological activity and potential therapeutic applications of this compound.
Conclusion
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride is a chiral, functionalized pyrrolidine derivative with potential applications in chemical synthesis and drug discovery. While direct experimental data is limited, a comprehensive understanding of its chemical properties can be inferred from its structure and the analysis of closely related compounds. This guide provides a foundational understanding of its synthesis, physicochemical properties, and analytical characterization to aid researchers in their scientific endeavors. As with any novel chemical entity, further experimental validation of the predicted properties is essential.
References
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